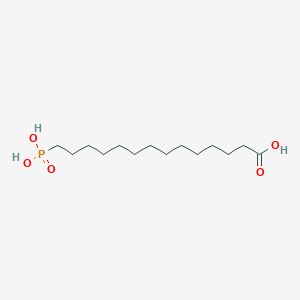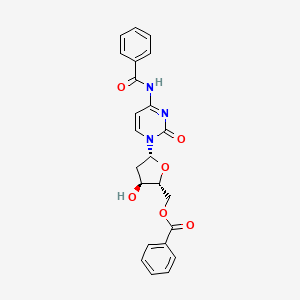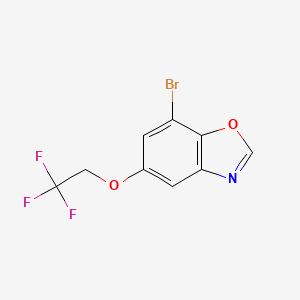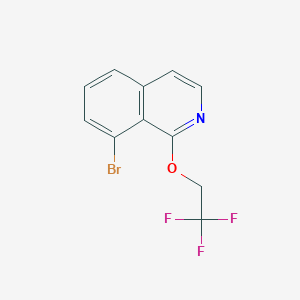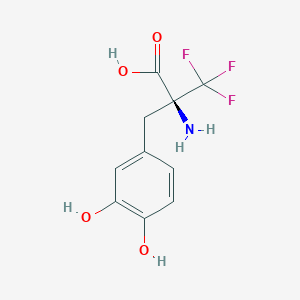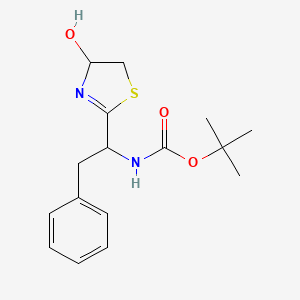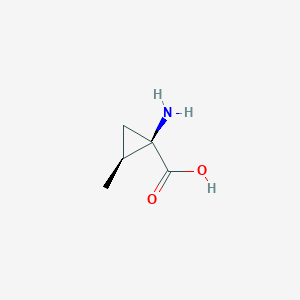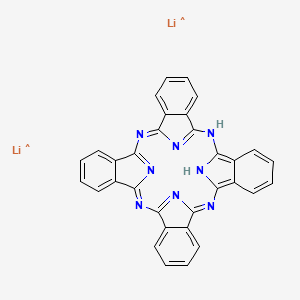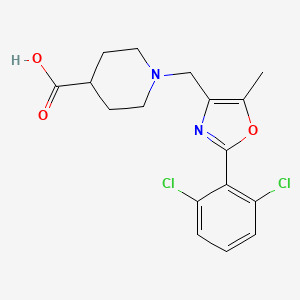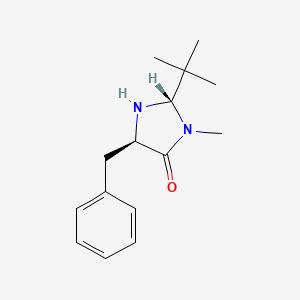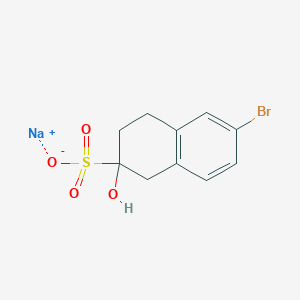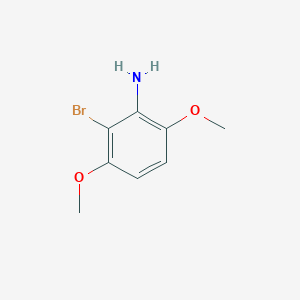
2-Bromo-3,6-dimethoxybenxenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,6-dimethoxybenxenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-3,6-dimethoxybenxenamine typically involves the bromination of 3,6-dimethoxyaniline. One common method includes the following steps:
Bromination: 3,6-dimethoxyaniline is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred until the bromination is complete.
Isolation: The product is isolated by filtration and washed with water to remove any impurities. The crude product is then recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-dimethoxybenxenamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include 3,6-dimethoxyaniline derivatives with various substituents replacing the bromine atom.
Oxidation: Products include nitroso or nitro derivatives of this compound.
Reduction: Products include dehalogenated or alkylamine derivatives.
Scientific Research Applications
2-Bromo-3,6-dimethoxybenxenamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-dimethoxybenxenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with the target, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenxenamine
- 2-Bromo-3,5-dimethoxybenxenamine
- 2-Bromo-3,6-dimethoxyphenol
Uniqueness
2-Bromo-3,6-dimethoxybenxenamine is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the amine group also adds to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-bromo-3,6-dimethoxyaniline |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
UHJFUVCPMQGVIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

